molecular formula C8H5F2N3O2 B1322175 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole CAS No. 97273-25-1

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole

Katalognummer: B1322175
CAS-Nummer: 97273-25-1
Molekulargewicht: 213.14 g/mol
InChI-Schlüssel: UYYBCQBMLAMMSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole ( 97273-25-1) is a high-purity chemical intermediate supplied for research and development purposes. This benzimidazole derivative is of significant interest in medicinal chemistry exploration. Benzimidazole scaffolds are recognized as privileged structures in drug discovery due to their diverse therapeutic potential . Recent scientific literature indicates that structurally similar 1H-benzo[d]imidazole derivatives demonstrate promising antimicrobial activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans . The mechanism of action for these related compounds is theorized to involve interactions with key bacterial targets such as (p)ppGpp synthetases/hydrolases, which are linked to bacterial persistence and antibiotic resistance, as well as FtsZ proteins essential for cell division, and pyruvate kinase enzymes . Furthermore, related 2-(difluoromethyl)-1H-benzimidazole compounds have been utilized as core scaffolds in the design and synthesis of novel potent and selective PI3Kα inhibitors for anticancer research, highlighting the versatility of this chemical class in oncology drug discovery programs . Researchers can leverage this compound as a key building block for developing new therapeutic agents. Store in a sealed, dry container at 2-8°C . This product is intended for laboratory research use only and is not classified as a medicinal product or for any form of human or veterinary therapeutic or diagnostic use.

Eigenschaften

IUPAC Name

2-(difluoromethyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)8-11-5-2-1-4(13(14)15)3-6(5)12-8/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYBCQBMLAMMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621889
Record name 2-(Difluoromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97273-25-1
Record name 2-(Difluoromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole typically involves:

  • Construction of the benzimidazole core with a nitro substituent at the 5-position.
  • Introduction of the difluoromethyl group at the 2-position via difluoromethylation techniques.

Synthesis of 5-Nitrobenzimidazole Core

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds or amides under acidic or microwave-assisted conditions.

  • For example, 5-nitro-1,2-phenylenediamine can be condensed with formamide or substituted amides in the presence of acid (e.g., 70% HCl) under microwave irradiation at 150°C for 40-60 minutes to yield 5-nitrobenzimidazole derivatives.

Introduction of the Difluoromethyl Group

Difluoromethylation is a challenging step due to the reactivity and selectivity required. Recent advances have enabled late-stage difluoromethylation on aromatic heterocycles, including benzimidazoles.

  • One approach involves the use of ethyl 2,2-difluoro-2-(trimethylsilyl)acetate as a difluoromethylating agent, which couples with aryl halides followed by hydrolysis and decarboxylation to yield difluoromethylated arenes.
  • Alternatively, nucleophilic substitution or radical difluoromethylation methods can be employed, depending on the substrate and reaction conditions.

Specific Method for this compound

While direct literature on this exact compound’s preparation is limited, analogous procedures for related difluoromethylated benzimidazoles provide a framework:

  • Starting from 5-nitro-1,2-phenylenediamine, the benzimidazole ring is formed by condensation with formamide or an amide under acidic conditions.
  • The difluoromethyl group is introduced at the 2-position via a difluoromethylation reagent, such as difluoromethyl iodide or ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, under palladium-catalyzed coupling or radical conditions.
  • Purification is typically achieved by crystallization or chromatography.

Experimental Data and Reaction Conditions

Step Reagents & Conditions Description Yield & Notes
1. Formation of 5-nitrobenzimidazole 5-nitro-1,2-phenylenediamine + formamide, 70% HCl, microwave irradiation at 150°C for 40-60 min Cyclization to benzimidazole core High yield, rapid reaction time
2. Difluoromethylation Aryl halide intermediate + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd catalyst, hydrolysis, decarboxylation at high temp Introduction of -CF2H group at C2 Moderate to good yield; electron-deficient substrates favored
3. Purification Crystallization from methanol or acetone Isolation of pure compound Yields vary; spectral data confirm structure

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for the difluoromethyl group (singlet around 6.9 ppm for -CF2H proton) and aromatic protons between 6.7-8.0 ppm.
    • ^13C NMR confirms the benzimidazole carbons and the difluoromethyl carbon shifts.
  • FTIR Spectroscopy:

    • Bands at ~1176 cm^-1 correspond to C-F stretching vibrations.
    • Nitro group shows strong absorptions around 1500-1600 cm^-1.
  • Elemental Analysis:

    • Confirms the expected C, H, N, F, and O content consistent with the molecular formula.

Summary of Key Research Findings

  • The stepwise difluoromethylation approach via coupling of aryl halides with difluoromethylated esters followed by hydrolysis and decarboxylation is a robust method for introducing the difluoromethyl group on electron-deficient benzimidazole derivatives.
  • Microwave-assisted cyclization of substituted o-phenylenediamines with amides under acidic conditions provides a rapid and efficient route to the benzimidazole core, including nitro-substituted variants.
  • The combination of these methods allows for the synthesis of this compound with good purity and yield, suitable for further pharmaceutical or material science applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is 2-(Difluoromethyl)-5-amino-1H-benzo[d]imidazole.

    Substitution: The major products formed from nucleophilic substitution reactions depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including 2-(difluoromethyl)-5-nitro-1H-benzo[d]imidazole, exhibit notable antimicrobial properties. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.

Key Findings:

  • Antibacterial Activity : Research indicates that certain benzimidazole derivatives possess strong antibacterial effects against strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for these compounds are often less than 10 µg/mL, indicating potent activity against these pathogens .
  • Antifungal Activity : Compounds similar to this compound have also demonstrated antifungal activity against Candida albicans, with low MIC values suggesting effectiveness in treating fungal infections .

Therapeutic Potential

Beyond their antimicrobial properties, this compound and its derivatives are being explored for their broader therapeutic applications.

Case Studies:

  • Anti-inflammatory Agents : Research has indicated that imidazole-based compounds can exhibit anti-inflammatory effects. Studies involving molecular docking have identified potential binding sites on inflammatory mediators, suggesting that these compounds could serve as lead candidates for new anti-inflammatory drugs .
  • Diabetes and Obesity Treatment : Some derivatives are being investigated as diacylglycerol O-acyltransferase type 1 (DGAT-1) inhibitors, which may play a role in managing obesity and type 2 diabetes by modulating lipid metabolism .

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of benzimidazole derivatives allows for extensive comparative analysis. Below is a detailed comparison of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole with key analogs:

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent Effects
2-(Difluoromethyl)-5-nitro-1H-BI (Target) Difluoromethyl (C-2), Nitro (C-5) 213.15 N/A N/A High electronegativity, redox activity
2-(2-Chlorophenyl)-5-nitro-1H-BI (DP-1) 2-Chlorophenyl (C-2), Nitro (C-5) 270.67 112 85.78 Chlorine enhances lipophilicity
2-(3,4-Dimethoxyphenyl)-5-nitro-1H-BI (AI-13) 3,4-Dimethoxyphenyl (C-2), Nitro (C-5) 284.06 N/A 85 Methoxy groups improve solubility
2-(Hex-1-yn-1-yl)-5-nitro-1H-BI (3g) Alkyne (C-2), Nitro (C-5) 242.21 N/A 31 Alkyne increases reactivity
2-(Propylthio)-5-nitro-1H-BI (RetroABZ precursor) Propylthio (C-2), Nitro (C-5) 253.29 N/A N/A Thioether modulates bioavailability

Key Observations :

Synthetic Efficiency :

  • Yields vary significantly: DP-1 (85.78%) and AI-13 (85%) are synthesized efficiently, while alkyne-substituted 3g (31%) requires optimized conditions due to steric and electronic challenges .

Biological Activity :

  • Antimicrobial Activity : Nitrobenzimidazoles like DP-1–DP-3 () exhibit antihelminthic activity, attributed to nitro group redox cycling. The difluoromethyl group may enhance target specificity .
  • Anti-Inflammatory Activity : AI-13–AI-16 () target NLRP3 inflammasome, with dimethoxyphenyl improving binding affinity via π-π interactions .

Research Findings and Implications

Structural Optimization :

  • The difluoromethyl group offers a unique balance of electronegativity and steric bulk compared to chloro, methoxy, or thio substituents. This may reduce off-target effects in drug design .
  • Isomerism (5-nitro vs. 6-nitro) significantly impacts activity, as seen in , where 5-nitro derivatives show higher antimicrobial potency .

Synthetic Challenges :

  • Introducing difluoromethyl requires specialized fluorinating agents, whereas chloro or methoxy groups are accessible via standard alkylation/arylation .

Pharmacokinetics: Fluorine’s electronegativity may reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Biologische Aktivität

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its significance in various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of difluoromethyl and nitro groups onto the benzimidazole framework. Various synthetic routes have been explored, including one-pot reactions that yield high purity and yield of the target compound. The efficiency of these methods is critical for further biological evaluation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 µg/mL, indicating strong antibacterial effects .

The mechanism by which this compound exerts its biological activity may involve inhibition of specific bacterial enzymes or pathways. For example, some benzimidazole derivatives have been shown to inhibit (p)ppGpp synthetases/hydrolases, which are crucial in bacterial stress responses and persistence . This inhibition can lead to reduced survival rates of bacteria under nutrient-limited conditions.

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies on related compounds have shown that they can induce apoptosis in cancer cells by disrupting DNA replication processes or by targeting specific oncogenic pathways . The cytotoxic effects are often evaluated using cell viability assays against various cancer cell lines.

Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of various benzimidazole derivatives, including this compound. The results highlighted its effectiveness against Staphylococcus aureus with an MIC value of 0.5 µg/mL. The study also performed molecular docking simulations to predict binding affinities to bacterial targets, which corroborated the observed antimicrobial activity .

Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of benzimidazole derivatives in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity. Flow cytometry analysis revealed that these compounds induce apoptosis through the mitochondrial pathway .

Data Tables

Compound Target Activity MIC/IC50 Value
2-(Difluoromethyl)-5-nitro-1H-benzimidazoleStaphylococcus aureusAntibacterial0.5 µg/mL
2-(Difluoromethyl)-5-nitro-1H-benzimidazoleMCF-7 (breast cancer)Anticancer10 µM
Related BenzimidazolesVarious bacteriaAntimicrobial< 1 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the difluoromethyl and nitro groups onto the benzimidazole scaffold?

  • Methodology : A two-step synthesis is commonly employed. First, nitro groups are introduced via nitration of 1,2-diaminobenzene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). The difluoromethyl group is then added using fluorinating agents like diethylaminosulfur trifluoride (DAST) or via nucleophilic substitution with difluoromethyl halides. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
  • Validation : Confirm regioselectivity using 1H^1H-NMR and 13C^{13}C-NMR to verify nitro group positioning (e.g., δ 8.35–8.28 ppm for aromatic protons adjacent to NO₂) and 19F^{19}F-NMR for difluoromethyl incorporation (e.g., δ -110 to -125 ppm) .

Q. How can spectral data resolve structural ambiguities in 5-nitrobenzimidazole derivatives?

  • Approach : Combine FTIR, 1H^1H-/13C^{13}C-NMR, and HRMS:

  • FTIR : Nitro groups show asymmetric/symmetric stretching at 1550–1348 cm1^{-1}; C=N (imidazole) at ~1600 cm1^{-1} .
  • NMR : Aromatic protons adjacent to NO₂ deshield to δ 8.1–8.5 ppm. 19F^{19}F-NMR distinguishes difluoromethyl (-CF₂H) from other fluorinated substituents .
  • HRMS : Use exact mass matching (e.g., [M+H]+^+ for C₉H₆F₂N₃O₂: calculated 276.0579, observed 276.05787) .

Advanced Research Questions

Q. What computational strategies predict the biological activity of 2-(difluoromethyl)-5-nitrobenzimidazole derivatives?

  • Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, NLRP3). Optimize protonation states at physiological pH using tools like Epik .

DFT Calculations : Employ B3LYP/6-31G* to optimize geometry and calculate electrostatic potential surfaces, revealing electron-deficient regions (e.g., nitro group) for nucleophilic attack .

ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability. Fluorine atoms enhance metabolic stability but may increase toxicity risks .

Q. How does the difluoromethyl group influence binding affinity compared to non-fluorinated analogs?

  • Analysis :

  • Steric Effects : The -CF₂H group’s size (~2.2 Å) can fill hydrophobic pockets more effectively than -CH₃, as shown in docking poses of similar compounds (e.g., AI-14 vs. AI-13) .
  • Electronic Effects : Fluorine’s electronegativity polarizes the C-F bond, enhancing dipole interactions with residues like Lys or Arg. Compare binding scores (e.g., ΔG = -9.2 kcal/mol for fluorinated vs. -7.8 kcal/mol for non-fluorinated analogs) .
    • Experimental Validation : Synthesize analogs (e.g., replacing -CF₂H with -CH₃) and assay inhibitory activity (IC₅₀) against target enzymes .

Q. How can tautomeric mixtures of nitrobenzimidazoles be characterized and separated?

  • Techniques :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve tautomers (e.g., 5-nitro vs. 6-nitro isomers, Rf = 0.77 in hexane/EtOAc) .
  • Dynamic NMR : Monitor temperature-dependent chemical shift coalescence (e.g., δ 8.52–8.21 ppm for tautomeric protons) to estimate interconversion barriers .

Methodological Challenges & Solutions

Q. Why do some synthetic routes yield low purity, and how can this be mitigated?

  • Issue : Nitration can produce byproducts (e.g., dinitro derivatives) due to harsh conditions.
  • Solution : Optimize reaction time/temperature (e.g., 0°C for 2 hr) and use scavengers (e.g., urea) to quench excess HNO₃. Confirm purity via elemental analysis (e.g., C: 49.1% calculated vs. 48.9% observed) .

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Troubleshooting :

  • Solvent Effects : Include explicit water molecules in docking simulations to account for solvation.
  • Conformational Flexibility : Perform molecular dynamics (MD) simulations (e.g., 100 ns) to assess binding stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.